1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
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Description
1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Dihydropyridazinone core : Known for various pharmacological effects.
- Oxadiazole moiety : Associated with anticancer and antimicrobial properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the oxadiazole unit have shown significant cytotoxicity against various cancer cell lines.
In a study comparing the compound to established chemotherapeutics like doxorubicin, it was found that certain derivatives exhibited higher potency against MCF-7 cells, inducing apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary results indicate effectiveness against Gram-positive bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These findings suggest that modifications to the oxadiazole structure could enhance antibacterial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed in vitro using models of inflammation. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:
This indicates that the compound may serve as a candidate for further development in treating inflammatory diseases.
Case Studies
A notable case study involved a series of oxadiazole derivatives where the compound was tested against multiple cancer cell lines. The study concluded that structural modifications significantly influenced biological activity. For example:
- Modification A (adding a methoxy group) increased cytotoxicity by approximately 30%.
- Modification B (removing a trifluoromethyl group) decreased activity by about 40%.
These insights underline the importance of structural optimization in drug design.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-8-13(2)10-16(9-12)28-7-6-17(29)18(26-28)20-25-19(27-30-20)14-4-3-5-15(11-14)21(22,23)24/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBTVTNCSAPQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.